Product packaging for Asialo GM1(Cat. No.:CAS No. 71012-19-6)

Asialo GM1

Cat. No.: B159247
CAS No.: 71012-19-6
M. Wt: 1255.6 g/mol
InChI Key: VELGMVLNORPMAO-HMWOVMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asialo GM1 as a Glycosphingolipid Entity

This compound, also known as ganglio-N-tetraosylceramide or GA1, is a member of the ganglio series of glycosphingolipids. nih.gov Glycosphingolipids are a class of lipids containing a sphingoid base, a fatty acid (forming ceramide), and a carbohydrate portion. researchgate.netoup.com this compound is structurally related to the ganglioside GM1 but notably lacks the sialic acid residue that characterizes gangliosides. biolegend.combiolegend.com Its carbohydrate chain consists of a specific sequence of four monosaccharides linked to a ceramide moiety: βDGalp(1-3)βDGalpNAc(1-4)βDGalp(1-4)βDGlcp(1-1)Cer. biolegend.combiolegend.com

The ceramide portion of this compound is embedded within the cell membrane, while the oligosaccharide chain is exposed on the outer leaflet, participating in cell surface interactions. oup.com The precise fatty acid composition of the ceramide can vary, contributing to the heterogeneity of this compound species and potentially influencing its membrane organization and function. lipidmaps.org

The molecular formula for this compound is C₆₂H₁₁₄N₂O₂₃, and its molecular weight is approximately 1255.6 g/mol . nih.gov

Foundational Research on this compound

Early research into this compound focused on its identification and structural characterization as a component of cell membranes. Its relationship to gangliosides, particularly GM1, was established, highlighting the significance of the presence or absence of sialic acid in determining its properties and biological roles. Studies utilizing techniques such as thin-layer chromatography and mass spectrometry were instrumental in elucidating its carbohydrate sequence and ceramide composition.

Foundational studies also began to explore the distribution of this compound in different tissues and cell types. This revealed its notable presence in the nervous system and on certain immune cells, laying the groundwork for investigations into its functional significance in these systems. The development of antibodies specifically targeting this compound provided crucial tools for its detection, localization, and functional perturbation in experimental settings. nih.govantibodyresearch.comfujifilm.com Early applications of these antibodies included studies aimed at understanding the role of this compound-positive cells in immune responses. aai.org

Current Research Landscape and Academic Significance

This compound remains a compound of significant interest in contemporary glycobiology research, with ongoing studies exploring its multifaceted roles in cellular processes, immune responses, and disease pathogenesis. Its academic significance stems from its involvement in various biological phenomena, including cell recognition, cell-to-cell communication, and membrane organization. biolegend.combiolegend.com

Current research investigates this compound's expression patterns on various immune cell subsets, such as Natural Killer (NK) cells, basophils, monocytes/macrophages, and T cells. biolegend.combiolegend.comfujifilm.comfrontiersin.org Studies have demonstrated that antibodies against this compound can impact the activity of these cells, particularly NK cells. fujifilm.comfujifilm.complos.org This has led to the use of anti-Asialo GM1 antibodies as a tool to study the function of these immune cell populations in vivo and in vitro. fujifilm.comfujifilm.complos.org

Furthermore, this compound is being investigated for its potential involvement in microbial pathogenesis, acting as a potential binding site for bacteria and viruses. capes.gov.bracs.org For instance, research has explored its role as a receptor for Pseudomonas aeruginosa adhesion in the cornea. nih.gov Studies have also identified this compound as a binding structure for colonization factor antigens of enterotoxigenic Escherichia coli. oup.com

The organization of this compound within cellular membranes, including its presence in lipid rafts, is another active area of research. fujifilm.comacs.org Understanding how this compound interacts with other membrane components provides insights into its role in signal transduction and cellular function. researchgate.netnih.gov

The involvement of this compound in neurological conditions and autoimmune disorders is also being explored. Antibodies against this compound have been detected in patients with certain neuropathies, such as Guillain-Barré syndrome. biolegend.combiolegend.comresearchgate.netoup.comneurology.org While the precise pathological mechanisms are still under investigation, these findings highlight the clinical relevance of this compound and the potential of anti-glycolipid antibodies as diagnostic markers or therapeutic targets. oup.comresearchgate.netoup.com

The synthesis of this compound and related glycoconjugates continues to be an important area, enabling researchers to study its structure-activity relationships and develop potential therapeutic or diagnostic agents. capes.gov.bracs.orgfigshare.com

Research Findings Highlights:

Cell Type / SystemObserved Association / RoleResearch Context
Natural Killer (NK) cellsExpression; Targeted by anti-Asialo GM1 antibodies, affecting activity. biolegend.combiolegend.comfujifilm.comfrontiersin.orgplos.orgImmune cell function studies, NK cell depletion models. fujifilm.comfujifilm.complos.org
BasophilsExpression; Targeted by anti-Asialo GM1 antibodies. biolegend.combiolegend.comfujifilm.comfrontiersin.orgImmune cell function studies. fujifilm.com
Monocytes/MacrophagesExpression. biolegend.combiolegend.comImmune cell function studies.
T cellsExpression, particularly early thymocytes and splenic T lymphocytes. biolegend.combiolegend.comfrontiersin.orgImmune cell function studies, autoimmune disease models. oup.com
Neuronal tissuesHigh expression. biolegend.combiolegend.comNeuronal plasticity, repair mechanisms, potential involvement in neuropathies. biolegend.combiolegend.com
CorneaReceptor for Pseudomonas aeruginosa adhesion (scarified cornea). nih.govMicrobial pathogenesis studies. nih.gov
Cell Membranes (Lipid Rafts)Organization and potential involvement in signal transduction. fujifilm.comacs.orgnih.govMembrane biology, cell signaling research. researchgate.netnih.gov
Patients with NeuropathiesPresence of anti-Asialo GM1 antibodies. biolegend.combiolegend.comresearchgate.netoup.comneurology.orgDiagnosis and understanding of autoimmune neuropathies. oup.comresearchgate.netoup.com
Enterotoxigenic E. coliBinding structure for colonization factor antigens. oup.comMicrobial pathogenesis studies. oup.com
Mytilisepta virgata (mussel)Binding target for lectin SeviL, associated with cytotoxic effects on cells expressing this compound. nih.govLectin-glycan interactions, potential anti-cancer research. nih.gov

The academic significance of this compound is underscored by its continued investigation across various disciplines within the life sciences, from fundamental studies of glycosphingolipid structure and membrane biology to its implications in immunology, infectious diseases, and neurology.

This compound (GA1) is a neutral glycosphingolipid that plays a role in various biological processes. Its biosynthesis and metabolism are intricately linked to the pathways of other gangliosides. This article focuses specifically on the enzymatic pathways, the role of glycosyltransferases, interrelations with other gangliosides, and species-specific considerations in the metabolism of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H114N2O23 B159247 Asialo GM1 CAS No. 71012-19-6

Properties

IUPAC Name

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGMVLNORPMAO-JTFNWEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H114N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71012-19-6
Record name Asialo GM1 ganglioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Metabolic Pathways of Asialo Gm1

Cellular Distribution and Expression of Asialo Gm1

Expression on Immune Cell Subsets

Asialo GM1 expression has been observed on several key immune cell populations, although the level and consistency of expression can vary depending on the cell type, activation state, and species.

Natural Killer (NK) Cells and Precursors

This compound is widely recognized as a marker for Natural Killer (NK) cells, particularly in mice and rats. thermofisher.comsonybiotechnology.complos.orgfujifilm.com It is expressed on the surface of murine NK cells. plos.org While mature NK cells express this compound, studies suggest that NK cell precursors may not express it to the same extent. frontiersin.org Conventional NK (cNK) cells uniformly express high levels of this compound. maynoothuniversity.ienih.gov However, tissue-resident NK (trNK) cells show variable and reduced expression of this compound compared to cNK cells across multiple organs and strains of mice. maynoothuniversity.ienih.gov

T Lymphocytes (CD4+, CD8+, gamma-delta T cells)

This compound expression is also found on subsets of T lymphocytes. In mice, this compound is expressed on subsets of alpha-beta (αβ) and gamma-delta (γδ) T lymphocytes. jci.orgnih.gov Approximately 13% of αβ T cells and 53% of γδ T cells in mouse splenocytes have shown this compound expression. nih.gov Specifically, around 20% of CD8+ T cells express this compound, while a smaller percentage, approximately 1%, of CD4+ T cells are this compound positive in mice. jci.orgnih.gov Studies have indicated that this compound expression can increase on both CD4+ and CD8+ T cells following viral infections, such as with respiratory syncytial virus (RSV) and lymphocytic choriomeningitis virus. nih.govresearchgate.net More than 90% of virus-specific CD4+ and CD8+ T cells can become this compound positive during infection. researchgate.net this compound has also been identified as a marker of activated effector T cells. biorxiv.org

Macrophages (Peritoneal, Alveolar)

This compound is present on a subset of monocyte/macrophages, particularly in the mouse spleen. thermofisher.com Peritoneal exudate macrophages have shown expression of this compound. oup.comnih.gov Alveolar macrophages have also been found to be this compound-positive. oup.comnih.gov Research on murine alveolar macrophages demonstrated that cells in colonies formed after incubation with granulocyte-macrophage colony-stimulating factor (GM-CSF) were predominantly stained by anti-asialo GM1. nih.gov In contrast, colonies formed with colony-stimulating factor-1 (CSF-1) showed a peritoneal macrophage-like phenotype with low this compound staining. nih.gov This suggests differential expression based on the stimulating factor and macrophage type.

Granulocytes (Eosinophils, Basophils)

This compound is expressed on granulocytes, including eosinophils and basophils. sonybiotechnology.comnih.govbiolegend.com Studies in rats have shown that a percentage of granulocytes are cytolyzed by anti-asialo GM1 antiserum, indicating surface expression. oup.comnih.gov High levels of this compound expression have been described for murine basophils. frontiersin.org

Fetal Thymocytes

This compound is particularly expressed on very early thymocytes, with expression decreasing as the cells mature. thermofisher.comsonybiotechnology.combiolegend.com In adult murine thymocytes, a small population (10-14%) expresses this compound, with approximately 50% of these cells displaying a mature phenotype. aai.org The this compound-positive population in adult thymus includes functionally mature thymocytes and some immature, mitotically active thymocytes. aai.org Immature fetal thymocytes have the capacity to differentiate into cells expressing NK cell markers, including this compound. oup.com Some IL-2 receptor-positive, Thy-1-negative cells in the fetal thymus, considered immature thymocytes, have been shown to react with anti-asialo GM1. nih.gov

Here is a summary of this compound expression on various immune cell subsets:

Immune Cell SubsetThis compound ExpressionNotes
Natural Killer (NK) CellsHigh expression on conventional NK cells; variable/reduced on tissue-resident NK cells.Widely used as an NK cell marker, particularly in mice and rats. thermofisher.comsonybiotechnology.complos.orgfujifilm.commaynoothuniversity.ienih.gov
T Lymphocytes (αβ)Subsets express this compound (approx. 13% in mouse splenocytes).Expression can increase during viral infections. jci.orgnih.govresearchgate.net
T Lymphocytes (CD4+)Low percentage express this compound (approx. 1% in mice).Expression can increase during viral infections. jci.orgnih.govresearchgate.net
T Lymphocytes (CD8+)Subsets express this compound (approx. 20% in mice).Expression can increase significantly during viral infections; marker of activated effector T cells. jci.orgnih.govnih.govresearchgate.netbiorxiv.org
T Lymphocytes (γδ)Subsets express this compound (approx. 53% in mouse splenocytes). jci.orgnih.gov
Macrophages (Peritoneal)Expressed on a subset. thermofisher.comoup.comnih.gov
Macrophages (Alveolar)This compound-positive.Expression influenced by stimulating factors like GM-CSF. oup.comnih.govnih.gov
Granulocytes (Eosinophils)Expressed. sonybiotechnology.comnih.govbiolegend.com
Granulocytes (Basophils)Expressed; high levels in murine basophils. sonybiotechnology.comfrontiersin.orgnih.govbiolegend.com
Fetal ThymocytesParticularly expressed on very early thymocytes; decreases with maturation.Includes immature, mitotically active thymocytes. thermofisher.comsonybiotechnology.combiolegend.comaai.orgoup.comnih.gov

Localization in Cellular Structures

This compound, as a glycosphingolipid, is a component of the cell membrane. It has been shown to localize in lipid raft structures within the plasma membrane of cells, including NK cells and CD8+ T cells. fujifilm.comnih.govfolibio.com.tw Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within the cell membrane that are involved in various cellular processes, including signal transduction and cell activation. nih.gov The co-localization of this compound with GM1 in lipid rafts has also been observed. nih.gov

Lipid Raft Association

This compound, like its related ganglioside GM1, has been shown to associate with lipid rafts in the plasma membrane nih.govfrontiersin.org. Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched microdomains within the cell membrane that are implicated in organizing signaling complexes and influencing various cellular functions nih.govfrontiersin.org. Studies have indicated that this compound can co-localize with GM1 in these raft-like structures nih.gov. Research involving Borrelia burgdorferi, the bacterium that causes Lyme disease, has also utilized anti-asialo GM1 antibodies to detect lipid rafts, suggesting its presence and association with these membrane domains in bacterial systems as well asm.org.

Cell Surface Presentation

This compound is presented on the surface of various cell types. Its presence on the cell surface is crucial for its roles in cell interactions and as an antigenic determinant ontosight.ai. For instance, this compound is expressed on the surface of certain cells in the nervous system and on certain tumor cells ontosight.ai. Immunoelectron microscopy has demonstrated the specific apical membrane expression of this compound by regenerating respiratory epithelial cells asm.org. The display of this compound on the cell surface has also been analyzed in the context of immune cells, including natural killer (NK) cells and T lymphocytes plos.orgnih.gov.

Expression in Other Biological Systems

Nervous System Components (e.g., Myelin, certain cells)

This compound is found in the nervous system. It has been identified as an antigen common to both the brain and the immune system nih.gov. Notably, this compound has been localized in myelin, a major component of the white matter in the brain nih.gov. Studies analyzing the lipid content of nervous system tissues have shown that this compound, along with GM1, accumulates in the brain and other tissues in conditions like GM1-gangliosidosis, a lysosomal storage disease affecting the nervous system nih.govtandfonline.com. While GM1 is enriched in myelin and used as an indicator of myelin content, its asialo form, GA1 (this compound), also shows increased levels in the optic and sciatic nerves of mice models for this disease nih.govtandfonline.com.

Tumor Cell Lines (e.g., Prostate Cancer, Leukemia)

This compound is expressed on the surface of certain tumor cells ontosight.ai. Its expression has been observed in various cancer cell lines. For example, studies investigating the anti-tumor immune response have noted the expression of this compound on human prostate cancer cell lines, such as PC-3 cells capes.gov.br. While not explicitly stated for leukemia in the provided snippets, the association of this compound expression with cell activation and its presence on certain immune cell lineages, including those involved in leukemia (like T cells and NK cells), suggests potential expression in some leukemia contexts nih.govnih.gov. Research has also explored the role of tumor-shed gangliosides, including this compound, in influencing the tumor microenvironment and processes like angiogenesis oncotarget.com. Activation of certain tumor cell lines has also been shown to result in a significant increase in this compound expression nih.gov.

Differentiation-Induced Expression (e.g., M1 cells)

The expression of this compound can be induced during cellular differentiation processes. Research has shown the appearance of this compound glycosphingolipid on the cell surface during the lymphokine-induced differentiation of M1 cells nih.gov. This suggests that the expression of this glycolipid is regulated during the maturation and differentiation of certain cell types, particularly in the context of immune cell development and function nih.govfrontiersin.org. While this compound was specifically expressed after a period of culture in macrophage-differentiated murine M1 cells, its expression level changed over time frontiersin.org.

Compound Information

Compound NamePubChem CID
This compound6450363
GM15497107

Data Table: this compound Expression in Different Biological Systems

Biological System / Cell TypeExpression Status / ContextRelevant FindingsSource(s)
Lipid Rafts (various cells)Association with membrane microdomainsCo-localizes with GM1; implicated in lymphocyte activation and signaling; detected in bacterial lipid rafts. nih.govfrontiersin.orgasm.org
Cell Surface (various cells)Surface presentationCrucial for cell interactions and as an antigen; observed on nervous system cells, tumor cells, and immune cells. ontosight.aiasm.orgnih.gov
Nervous System (Myelin)Localization in white matter and myelinIdentified as a brain antigen; accumulates in myelin in GM1-gangliosidosis mouse models. nih.govnih.govtandfonline.com
Tumor Cell LinesExpression on certain cancer cellsObserved on human prostate cancer cell lines (e.g., PC-3); expression can increase upon cell activation. ontosight.aicapes.gov.brnih.gov
Differentiated Cells (M1)Appearance during differentiationExpressed on the cell surface during lymphokine-induced differentiation of M1 cells. nih.govfrontiersin.org

Asialo Gm1 in Immunological Regulation and Response

Modulation of Immune Cell Function

Asialo GM1 influences the function of several key immune cell populations, impacting both innate and adaptive immunity. Its presence on the cell surface and the effects of its modulation, often through the use of anti-Asialo GM1 antibodies, have been studied to understand these roles.

Influence on Natural Killer Cell Activity

This compound is notably expressed on the surface of murine NK cells and is commonly used as a marker for these cells plos.orgplos.org. Studies using anti-Asialo GM1 antibodies have demonstrated a significant impact on NK cell activity. Intravenous injection of anti-Asialo GM1 has been shown to abolish NK activity in spleen cells from both athymic nude mice and conventional mice aai.org. This depletion of NK activity has been correlated with enhanced transplanted tumor growth in mice, suggesting a crucial role for NK cells, and by extension this compound expression on these cells, in controlling tumor growth in vivo aai.org. Research indicates that anti-Asialo GM1 antibody treatment can result in a substantial increase in the number of splenic tumor cells and a virtual elimination of NK cell activity . While anti-Asialo GM1 can react with other cell types, it effectively eliminates NK cells and basophils in vivo plos.org. The depletion of NK cells by anti-Asialo GM1 is a widely used approach to investigate the contribution of NK cells in various immune-related processes plos.org.

Below is a table summarizing findings on this compound's influence on NK cell activity:

Study ModelTreatment with Anti-Asialo GM1Effect on NK ActivityObserved OutcomeCitation
Athymic nude mice (in vivo)Intravenous injectionCompletely abolished splenic NK activityEnhanced transplanted tumor growth aai.org
Conventional mice (in vivo)Intravenous injectionCompletely abolished splenic NK activityNot specified in abstract aai.org
Mice (in vivo)Single injectionVirtual elimination of NK cell activitySubstantial increase in splenic tumor cells
Mice (in vivo)Treatment throughout BIPFSignificant systemic and airway abrogation of NK cellsDid not alter lung fibrosis plos.org
BALB/c mice (in vivo)Administration of mAbs (4–20 μg)Completely abolished NK cell activityUseful tool for NK cell studies plos.org

Regulation of Cytotoxic T Lymphocyte Responses

This compound also plays a role in regulating the responses of Cytotoxic T Lymphocytes (CTLs). While this compound is primarily known as an NK cell marker, it can be expressed on the surface of T cells, particularly activated CD8+ T cells, in the context of viral infection nih.govresearchgate.netnih.gov. Studies have shown that anti-Asialo GM1 antibodies can deplete T cells and reduce CTL activity nih.gov. Research on alloreactive CTLs has indicated that their cytotoxic activity can be susceptible to treatment with anti-Asialo GM1 plus complement nih.gov. Furthermore, this compound has been found to be expressed in a majority of Lyt-2+ CTL clones (seven out of eight examined), suggesting a close association between this compound and Lyt-2 expression nih.gov. The cytotoxic reaction mediated by these this compound+ CTL clones can be blocked by anti-Asialo GM1 antibodies nih.gov. These findings suggest that this compound may be involved in the interaction between CTLs and their target cells, mediating the lytic reaction nih.gov. Depletion of this compound+ cells from a responding population has been shown to reduce subsequent CTL responses capes.gov.br.

Below is a table summarizing findings on this compound's regulation of CTL responses:

Study ModelCell Type ExaminedThis compound ExpressionEffect of Anti-Asialo GM1 TreatmentObserved OutcomeCitation
Viral infection model (in vivo)T cells, Activated CD8+ T cellsExpressed/UpregulatedDepletes T cells, reduces CTL activityNot specified in detail in abstract nih.govresearchgate.net
Alloreactive CTLs (bulk culture-derived)CTLsSusceptible to treatmentCytotoxic activity reducedNot specified in detail in abstract nih.gov
Cloned T cells (Lyt-2+, Thy-1+ CTL clones)CTL clonesExpressed (majority)Cytotoxic activity blockedInvolvement in CTL-target interaction and lytic reaction suggested nih.gov
Responding cell population (in vitro)AsGM1+ cellsExpressedReduced subsequent CTL responsesReduction not due to precursor removal, but likely a defect in helper population capes.gov.br

Involvement in Inflammatory Processes

This compound is also implicated in inflammatory processes, particularly in the context of transplantation immunity.

Effects on Allograft Rejection Mechanisms

This compound is involved in the mechanisms of allograft rejection, particularly those mediated by CD8+ T cells. Studies have shown that this compound+ CD8+ T cells play a critical role in allograft rejection that is resistant to costimulation blockade jci.orgnih.govresearchgate.netscielo.br. The addition of anti-Asialo GM1 antibodies to combined blockade of CD40 and CD28 pathways has been shown to markedly delay skin allograft rejection in mice jci.orgnih.govresearchgate.net. This effect was found to be mediated by the inhibition of CD8-dependent rejection rather than depletion of NK cells jci.orgnih.gov. Treatment with anti-Asialo GM1 significantly extended allograft survival in mice deficient in CD4+ T cells but had no effect in mice deficient in CD8+ T cells, further supporting the role of this compound+ CD8+ T cells in rejection jci.orgnih.gov. These findings suggest that this compound could be a potential therapeutic target for CD8-dependent immune responses in transplantation researchgate.net. While anti-Asialo GM1 can react with a subset of alloreactive CTLs, flow cytometric analysis of graft-infiltrating cells in some studies revealed selective depletion of NK cells by in vivo treatment with anti-Asialo GM1 antibody, although a small number of NK cells could still be detected in the grafts oup.com.

Below is a table summarizing findings on this compound's effects on allograft rejection:

Study ModelTreatmentEffect on Allograft RejectionInvolved Cell Population(s)Citation
Murine skin allograft model (costimulation blockade-resistant rejection)Anti-Asialo GM1 antibodies + combined CD40/CD28 blockadeMarkedly delays skin allograft rejectionThis compound+ CD8+ T cells jci.orgnih.govresearchgate.net
Murine skin allograft model (CD8-mediated rejection)Anti-Asialo GM1 treatmentInhibits CD8-dependent rejection, prevents CD8+ T cell expansionCD8+ T cells jci.orgnih.gov
Murine skin allograft model (MHC class II-deficient allografts)NK-cell depletion by anti-Asialo GM1 antibodySignificantly prolonged allograft survivalNK cells (selectively depleted in graft-infiltrating cells) oup.com
Murine skin allograft model (wild-type allografts)NK-cell depletion by anti-Asialo GM1 antibodyNot affected allograft survivalNot specified in detail in abstract oup.com

Interactions in Viral Infections (e.g., RSV)

This compound is implicated in the immune response to viral infections, including Respiratory Syncytial Virus (RSV) nih.govnih.gov. Studies in mice have shown that ASGM1 expression is differentially regulated on T cells and Natural Killer (NK) cells during RSV infection nih.govnih.gov. Activated CD8+ T cells in the lungs of RSV-infected mice exhibit coordinated upregulation of both GM1 and ASGM1 nih.govnih.gov. In contrast, while NK cells constitutively express high levels of GM1, RSV infection leads to an increase in NK cell ASGM1 expression nih.gov. Both GM1 and ASGM1 have been observed to co-localize in lipid raft structures in NK and CD8+ T cells from RSV-infected mice nih.govnih.gov.

The role of ASGM1-expressing cells in RSV pathogenesis has been investigated through depletion studies using anti-ASGM1 antibodies nih.govasm.org. Depletion of ASGM1+GM1high cells in RSV-infected BALB/c mice resulted in significantly reduced weight loss, a surrogate for RSV-induced illness nih.gov. This suggests that ASGM1+GM1high cells contribute to RSV-induced illness in this mouse model nih.gov. Furthermore, depletion of these cells led to a significantly increased lung viral load at 6 days post-infection nih.gov. These findings indicate that ASGM1/GM1-expressing cells are important for the control of RSV in BALB/c mice nih.govnih.gov. However, in RSV-infected STAT1−/− mice, anti-ASGM1 antibody treatment altered cytokine levels but had no effect on viral load or illness, suggesting an alternative pathway for RSV clearance in these mice nih.govnih.gov.

ASGM1 expression on NK cells may promote RSV clearance by increasing lung IFN-γ levels in mice researchgate.net. Anti-ASGM1 antibodies can deplete NK cells and also affect other cell populations, including T cells, which can reduce cytotoxic T lymphocyte (CTL) activity nih.gov. Studies have shown that anti-ASGM1 treatment during secondary Toxoplasma gondii infection, another model of viral infection response, was lethal and depleted T cells, highlighting that anti-ASGM1 antibodies are not exclusively specific for NK cells and can target activated effector T cells biorxiv.org. ASGM1 was found to be enriched on effector memory and central memory CD8+ T cells in T. gondii-immunized animals biorxiv.org.

Distinct Effects from Sialylated Gangliosides on Microglia

This compound exhibits distinct effects on microglia compared to sialylated gangliosides, particularly concerning inflammatory responses and Toll-like receptor 4 (TLR4) modulation nih.govcapes.gov.br. Sialic acid residues are characteristic of gangliosides and are important for stimulating JAK-STAT signaling in microglia capes.gov.br.

Studies comparing the effects of a ganglioside mixture (Gmix) and this compound on microglia have shown differential impacts on TLR4 expression and cytokine transcription nih.gov. Treatment of microglia with Gmix, which contains sialylated gangliosides, decreased cell surface expression of TLR4 while markedly increasing the transcription of IL-1β nih.gov. In contrast, treatment with this compound, which lacks a sialic acid residue, resulted in no change in either cell surface expression of TLR4 or IL-1β transcription nih.gov. These results suggest that the presence of a sialic acid residue is necessary for ganglioside-induced modulation of TLR4 expression and subsequent inflammatory responses in microglia nih.govcapes.gov.br.

Furthermore, this compound does not activate JAK-STAT signaling in primary microglial cells, unlike GM1 capes.gov.br. The phosphorylation of STAT1 and STAT3, as well as the transcription of STAT-responsive genes like iNOS, MCP-1, and ICAM-1, were not induced in this compound-treated microglia capes.gov.br. This reinforces the finding that the presence of sialic acid residues is important for ganglioside-stimulated JAK-STAT signaling capes.gov.br.

Recent research also indicates that ganglioside GA1 (this compound) can inhibit the secretion of extracellular vesicles (EVs) from neuronal cells, a contrasting effect to complex gangliosides like GM1, GD1a, GD1b, and GT1b, which stimulated EV secretion biorxiv.org. This further highlights the distinct biological activities of this compound compared to its sialylated counterparts biorxiv.org.

This compound as a Cell Surface Marker in Immunological Studies

This compound is utilized as a cell surface marker in immunological studies to identify and characterize various immune cell populations plos.orgontosight.ai. Its expression profile varies depending on the cell type, differentiation stage, and activation state biolegend.comnih.govbiorxiv.orgaai.orgnih.gov.

Differentiation and Ontogeny Marker

This compound serves as a differentiation and ontogeny marker for certain immune cells, particularly within the T cell lineage and NK cell development aai.orgnih.govcapes.gov.br. In mice, this compound has been identified as a differentiation antigen of fetal thymocytes nih.gov. Antibodies against this compound react with the majority of thymus lymphoid cells lacking characteristic T cell markers at an early embryonic stage (13 days of gestation) nih.gov. The proportion of these ASGM1-positive cells decreases significantly as T cell surface markers like Thy-1, Lyt-1, and Lyt-2 develop, suggesting that this compound is present on very early thymocytes and is lost during maturation nih.gov.

In murine splenic T lymphocytes, the concentration of this compound increases with age, peaking at 5 to 10 weeks aai.org. This concentration is significantly higher than that found in thymocytes or neonatal splenic T cells, further supporting its role as a differentiation antigen in mice aai.org. Studies in beige mice, which lack natural killer function, showed that this compound levels in the splenic T cell population did not increase with age, remaining at the level of young normal mice aai.org. This indicates that this compound may be an important cell surface component in the generation of natural cell-mediated cytotoxicity aai.org.

This compound is also expressed on mature NK cells, in contrast to NK cell precursors frontiersin.org. Recent studies utilizing the this compound signature have been able to distinguish NK cells from Group 1 Innate Lymphoid Cells (ILC1s), where ASGM1+ ILCs displayed an NK cell signature, while ASGM1- ILCs aligned with the ILC1 profile biorxiv.orgnih.gov. ASGM1 expression has been traced to early NK cell development, first detected at the immature NK (iNK) stage biorxiv.orgnih.gov.

This compound is also expressed on very early thymocytes, with expression decreasing as cells mature biolegend.com. It is also found on basophils, monocytes/macrophages, and certain T cells biolegend.com. In murine basophils, a high level of this compound expression has been described frontiersin.org. Nearly one hundred percent of Thy1dull, DX5pos bone marrow cells also expressed this compound researchgate.net.

Activation Marker

Beyond its role in differentiation, this compound can also serve as a marker for cell activation in certain immune cell populations nih.govontosight.aijci.org. In the context of viral infection, ASGM1 is considered an activation marker of NK and CD8+ T cells nih.gov. IFN-γ-expressing CD8+ T cells in the lungs of RSV-infected mice expressed high levels of ASGM1 nih.gov. While NK cells in mock-infected mice had higher constitutive levels of ASGM1 than T cells, IFN-γ-expressing CD8+ T cells in RSV-infected mice expressed higher levels than NK cells nih.gov.

Studies have provided evidence that this compound expression increases with the number of cell divisions in activated T cells jci.org. Anti-asialo GM1 antibodies can prevent CD8 expansion while sparing non-dividing CD8 cells, suggesting that this compound is indeed an activation marker jci.org. This indicates that this compound may represent a potential target to interrupt pathological immune responses mediated by activated CD8+ T cells jci.org.

In Toxoplasma gondii infection, this compound was found to be enriched on activated effector T cells biorxiv.org. After secondary infection, effector memory, central memory, effector, and naive CD8+ T cells were positive for ASGM1 biorxiv.org. Anti-ASGM1 treatment during reinfection resulted in greater depletion of activated IFNγ+, Granzyme B+, effector memory, and effector CD8+ T cells compared to central memory and naive CD8+ T cells biorxiv.org. This further supports ASGM1 as a marker associated with activated effector T cells during infection biorxiv.org.

Molecular Interactions and Signal Transduction Associated with Asialo Gm1

Glycosphingolipid-Protein Interactions

Asialo GM1 can interact with specific proteins, mediating downstream cellular responses. These interactions highlight the role of glycosphingolipids in modulating protein function and cellular signaling.

Alpha-Synuclein (B15492655) Binding

Alpha-synuclein, a protein implicated in Parkinson's disease, has shown interaction with gangliosides. While GM1 ganglioside demonstrates specific binding to alpha-synuclein and can inhibit its fibrillation, asialo-GM1 exhibits a weaker binding affinity to alpha-synuclein compared to GM1. researchgate.netnih.govfrontiersin.org Studies suggest that the interaction between gangliosides and alpha-synuclein involves a glycosphingolipid binding motif on alpha-synuclein. frontiersin.org Perturbation of ganglioside association, such as with GM1, could potentially influence alpha-synuclein behavior and contribute to the pathogenesis of Parkinson's disease. nih.gov

Integrin Receptor Complex Formation

This compound has been shown to interact with integrin receptors, specifically integrin alpha2beta1. nih.govnih.gov This interaction can lead to the formation of an uncharacterized complex between this compound and the integrin receptor. nih.govnih.gov This complex has been implicated in promoting cancer metastatic potential by influencing cell adhesion, migration, and invasion. nih.govnih.gov The reorganization and interaction of this compound with integrin alpha2beta1 receptors appear crucial in regulating cancer metastatic potential through integrin-mediated signaling pathways. nih.govnih.gov

Carbohydrate-Carbohydrate Interactions Involving this compound

Glycosphingolipids, including this compound, can engage in carbohydrate-carbohydrate interactions. These interactions are important for cell-cell recognition and adhesion. frontiersin.org While the search results primarily focus on protein-glycosphingolipid interactions and pathogen adherence mediated by this compound's carbohydrate moiety, the general principle of glycosphingolipids contributing to cell-cell recognition through glycan-glycan interactions is established. frontiersin.org

This compound as a Receptor for Pathogen Adherence

This compound serves as a host cell receptor for the adherence of various pathogens, including bacteria and fungi. The exposed carbohydrate moiety of this compound, specifically the GalNAcβ1-4Gal disaccharide, is recognized by pathogen adhesins. asm.orgarvojournals.org

Bacterial Adhesin Recognition (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa, a Gram-negative bacterium, utilizes this compound as a receptor for adherence to host cells. nih.govnih.govnih.govresearchgate.netnih.gov Both pili and lipopolysaccharide (LPS) of P. aeruginosa have been shown to bind to this compound. asm.org Pili, in particular, mediate adherence through the C-terminal region of the pilin (B1175004) protein, which recognizes the GalNAcβ1-4Gal disaccharide on this compound. ersnet.orgasm.org The interaction of P. aeruginosa flagella with this compound through the protein flagellin (B1172586) can trigger host defense responses, potentially involving ATP release and activation of nucleotide receptors, leading to downstream signaling events like Ca2+ mobilization and activation of MAP kinases. arvojournals.orgnih.gov this compound has been identified as an apical membrane receptor for P. aeruginosa on regenerating respiratory epithelial cells, and its increased availability in conditions like cystic fibrosis may contribute to bacterial adherence. nih.govnih.govasm.org Studies have shown that blocking this compound can inhibit P. aeruginosa adherence. nih.gov

Data on P. aeruginosa adherence to this compound on regenerating respiratory epithelial cells:

Cell TypeThis compound Blocking EfficiencyP-value
CF Regenerating Epithelial CellsSignificantly more efficientP < 0.05
Non-CF Regenerating Epithelial CellsLess efficientP < 0.05

This data indicates that blocking this compound is more effective at reducing P. aeruginosa adherence in cystic fibrosis cells compared to non-CF cells, suggesting a greater implication of this compound in CF. nih.govasm.org

Fungal Adhesin Recognition (e.g., Candida albicans)

Candida albicans, a dimorphic yeast, also adheres to host cells by recognizing this compound. asm.orgresearchgate.netnih.govreviberoammicol.comresearchgate.net C. albicans fimbrial adhesins, particularly a mannoprotein, interact with this compound and asialo GM2 glycolipids on the host cell surface. asm.org The binding occurs via the carbohydrate moiety of the glycolipids, with the minimal disaccharide sequence β-GalNAc(1-4)-β-galactosidase being required for binding. asm.org Interestingly, the receptor-binding domain of C. albicans adhesin shares conservation with that of P. aeruginosa, and synthetic derivatives of the required disaccharide can competitively inhibit the binding of both pathogens to immobilized this compound. asm.orgresearchgate.netnih.gov

Interaction with Bacterial Toxins

This compound can serve as a receptor or binding site for certain bacterial toxins, facilitating their interaction with host cells. While the ganglioside GM1 is the well-characterized receptor for cholera toxin (CT) and E. coli heat-labile enterotoxin, this compound has also been shown to interact with bacterial components. wikipedia.orgacs.orgnih.govnih.gov

Studies using surface plasmon resonance have indicated that Escherichia coli heat-labile enterotoxin can bind to GM1 and tolerate the removal of the internal sialic acid residue, as found in this compound. nih.gov This suggests that this compound can also act as a binding site for this toxin, although the affinity might differ compared to GM1. nih.gov

Furthermore, this compound has been identified as a receptor for type IV pili and Lectin A (LecA), both adhesin proteins of Pseudomonas aeruginosa. researchgate.net The interaction between P. aeruginosa and this compound on mammalian cell surfaces can influence bacterial adherence and motility. researchgate.net Treatment of artificial liposomes containing this compound with pilin monomers or LecA proteins resulted in transient leakage, suggesting that these proteins not only bind to this compound but can also cause this compound-mediated leakage. researchgate.net

Research has also explored the interaction of cholera toxin with gangliosides other than GM1, revealing specific binding to GD1b and asialo-GM1, although these interactions were characterized by lower avidity and required higher receptor concentrations to be observed compared to the interaction with GM1. acs.org

Potential Influence on Intracellular Signaling Pathways (e.g., PKC activity)

Glycosphingolipids, including this compound, can modulate intracellular signaling pathways. While the influence of this compound specifically on Protein Kinase C (PKC) activity has been less extensively documented compared to other gangliosides like GM1 or GM3, related research provides insights into potential mechanisms.

Gangliosides, in general, have been shown to influence PKC activity. For instance, studies on cerebellar neurons have demonstrated that gangliosides like GM1 and GT1b can inhibit the translocation and activation of PKC evoked by glutamate. pnas.orgnih.gov This inhibition might occur by interfering with PKC binding to neuronal membrane phosphatidylserine. pnas.orgnih.gov

Although direct studies specifically detailing this compound's impact on PKC activity are limited in the provided search results, research on related signaling pathways provides indirect evidence of its potential influence. This compound has been shown to interact with Toll-Like Receptor 5 (TLR5) in human corneal epithelial cells, an interaction that appears to induce calcium signaling. arvojournals.org This process is dependent on extracellular ATP release, which subsequently triggers calcium influx through the activation of P2Y receptors and L-type Ca2+ channels. arvojournals.org This calcium signaling cascade can potentially intersect with PKC pathways, as calcium is a known activator of certain PKC isoforms.

Another study indicated that this compound can interact with the integrin alpha2beta1 receptor, influencing cell adhesion, migration, and invasion in prostate cancer cells through the integrin-mediated signaling pathway. nih.gov Integrin signaling is known to involve various kinases, including those that can interact with or be modulated by PKC pathways.

While direct evidence on this compound's specific modulation of PKC activity is not prominent in the search results, its involvement in interactions with bacterial components and other cell surface receptors that trigger downstream signaling cascades, including calcium mobilization and integrin signaling, suggests a potential, albeit indirect, influence on PKC activity within the broader context of cellular signal transduction.

Asialo Gm1 in Disease Pathogenesis Research Excluding Clinical Human Data

Roles in Neurological Disorder Models

Research in experimental models has explored the involvement of Asialo GM1 in the context of neurological disorders, particularly in motor neuropathies and amyloidogenesis pathways.

Animal Models of Motor Neuropathies

Animal models have been instrumental in investigating the potential contribution of gangliosides, including this compound, to motor neuropathies. Studies involving the immunization of rabbits with gangliosides like GM1 and GD1b have been used to create models mimicking sensory ataxic and motor axonal neuropathies observed in humans. hmlfunctionalcare.comoup.commdpi.com While GM1 is more commonly associated with conditions like Multifocal Motor Neuropathy (MMN), antibodies against this compound have also been detected in some patients with peripheral neuropathies, including lower motor neuron syndromes. hmlfunctionalcare.comaai.orgnih.gov Research on anti-Asialo GM1 antibodies cloned from peripheral neuropathy patients has indicated a varied V gene repertoire and the presence of somatic mutations, consistent with an antigen-driven immune response. aai.org Experimental evidence from animal models suggests that anti-GM1 antibodies are likely primary pathogenic agents in the motor nerve failure seen in these syndromes. aai.org Although specific animal models for MMN are not widely available, in vitro studies indicate that anti-GM1 IgM antibodies can activate complement, potentially disrupting structures at the nodes of Ranvier, paranodal junctions, and presynaptic terminals. oup.com Accumulation of this compound (GA1) along with GM1 has also been observed in the peripheral nerves of mouse models of GM1-gangliosidosis, a lysosomal storage disorder affecting the nervous system. tandfonline.comresearchgate.net

Research on Amyloidogenesis Pathways

Studies investigating the molecular mechanisms of amyloid-beta (Aβ) peptide aggregation, a key event in Alzheimer's disease, have explored the interaction of Aβ with gangliosides, including this compound. Multidimensional NMR studies conducted in a membrane-mimicking environment (sodium dodecyl sulphate micelles) revealed that this compound binds specifically with Aβ(1-40) peptide. researchgate.netnih.gov This specific binding is suggested to occur in a manner that could potentially prevent the formation of beta-sheet structures in Aβ. researchgate.netnih.govnih.gov This finding contrasts with observations regarding GM1, which has been implicated in promoting amyloid fibrillization, particularly under conditions favoring beta-sheet formation, and acting as an endogenous seed for neurotoxic amyloid fibrils in Alzheimer's disease models. nih.govcambridge.org The interaction between Aβ and gangliosides is influenced by factors such as cholesterol concentration in neuronal membranes, which can accelerate Aβ aggregation through the formation of an endogenous seed. nih.gov

Contributions to Cancer Progression Research

This compound has been implicated in cancer progression through its influence on immune surveillance and the metastatic behavior of tumor cells in experimental settings.

Tumor Immune Escape Mechanisms

Research utilizing anti-Asialo GM1 antibodies to deplete specific cell populations in animal models has provided insights into the role of this compound+ cells in tumor immune escape. This compound is expressed on various immune cells, including Natural Killer (NK) cells, NK T cells, and certain subsets of CD8+ T cells in mice. jci.org Depletion of this compound+ cells, predominantly NK cells, has been shown to impact anti-tumor immunity in different experimental cancer models. For instance, in a murine model of type-C retroviral leukemia, depletion of the this compound+ component from donor cells prior to allogeneic marrow transplant led to a significantly higher incidence of fatal relapse, suggesting that this compound+ NK cells may contribute to the suppression of leukemia recurrence. nih.gov Similarly, depletion of NK cells using anti-Asialo GM1 antibody in mice xenoplanted with human clear-cell sarcoma cells markedly promoted metastasis, indicating that NK cells impair the metastatic tumor microenvironment. spandidos-publications.com Studies in glioma models have also shown that depleting NK cells with anti-Asialo GM1 treatment can influence tumor growth and the adaptive immune response. umn.eduaacrjournals.org These findings collectively suggest that this compound+ cells, particularly NK cells, play a role in immune surveillance against tumors, and their depletion can facilitate immune escape.

Metastatic Behavior in Experimental Models

The involvement of this compound in the metastatic behavior of cancer cells has been investigated in various experimental models. Studies using nude mice, which have deficient T-cell immunity but retain NK cell activity, have shown that pretreating these mice with antiserum against this compound can influence the growth and metastatic spread of human tumor cell lines. nih.gov While primary tumor growth might not always be affected by NK cell depletion, the incidence of metastasis can be significantly increased. aacrjournals.orgresearchgate.net For example, depletion of NK cells with anti-Asialo GM1 antibody allowed spontaneous lung metastasis in models where it was otherwise absent. aacrjournals.orgresearchgate.net Research on prostate cancer progression has demonstrated a correlation between cell surface expression of this compound and increased metastatic potential. nih.govresearchgate.netspandidos-publications.comnih.gov Studies using prostate cancer cell lines have shown that treatment with anti-Asialo GM1 antibody can significantly reduce cell adhesion to collagen I and invasiveness into collagen I. nih.gov These findings suggest that this compound plays a role in key processes involved in metastasis, including adhesion, migration, and invasion, potentially through interactions and colocalization with other membrane components like integrin α2β1. nih.govspandidos-publications.comnih.gov

This compound+ Cells in Allogeneic Transplant Models (e.g., Graft-versus-Leukemia)

This compound+ cells have been studied in the context of allogeneic hematopoietic cell transplantation (HCT) models to understand their impact on Graft-versus-Leukemia (GVL) effects and Graft-versus-Host Disease (GVHD). Research in murine models has explored the consequences of selectively depleting this compound+ cells from donor grafts or recipients. jci.orgnih.govnih.govum.esaacrjournals.orgfrontiersin.orgfrontiersin.org

Studies examining GVL responses have provided evidence for a possible role of this compound+ cells in suppressing leukemia relapse. In an MHC-matched murine model of retroviral leukemia, depletion of this compound+ cells from donor bone marrow prior to transplantation resulted in a higher incidence of fatal leukemia relapse compared to recipients of undepleted cells. nih.gov This suggests that this compound+ NK cells from the donor may contribute to a GVL effect. nih.gov

Involvement in Experimental Immune-Mediated Pathologies (e.g., rIL-2 toxicity)

Research utilizing experimental animal models has implicated this compound-positive cells in the pathogenesis of several immune-mediated conditions, including toxicity induced by recombinant interleukin-2 (B1167480) (rIL-2), experimental autoimmune encephalomyelitis (EAE), and graft-versus-host disease (GVHD). These studies often employ anti-Asialo GM1 antibodies to deplete this compound-expressing cells and observe the resulting effects on disease development and severity. ontosight.aifrontiersin.orgresearchgate.netresearchgate.netresearchgate.netunige.chaai.orgnih.govrupress.orgnih.govnih.govaai.orgnih.govnih.govcapes.gov.brresearchgate.net

Recombinant IL-2 Toxicity

High-dose administration of rIL-2 in experimental models has been shown to induce significant toxicity, characterized by symptoms such as vascular leak syndrome (including pulmonary edema, pleural effusions, and ascites), hepatocyte necrosis, elevated hepatic transaminases, hypoalbuminemia, and thrombocytopenia. researchgate.netresearchgate.netnih.govnih.gov Studies in mice have demonstrated a causal association between vascular leak syndrome and hepatocyte necrosis and the infiltration of pulmonary and hepatic vasculature by this compound-positive lymphocytes. nih.govnih.gov

Depletion of this compound-bearing cells through the administration of anti-Asialo GM1 antiserum simultaneously with toxic doses of rIL-2 has been shown to prevent or significantly reduce the severity of vascular leak syndrome and hepatotoxicity. nih.govnih.gov This depletion also resulted in a marked reduction in the lymphokine-activated killer (LAK)-like cytolytic activity observed in pleural and liver lymphoid cells, which are often this compound-positive and exhibit potent lytic activity against NK-resistant cell lines in the context of rIL-2 toxicity. nih.govnih.gov These findings suggest that an endogenous subset of rIL-2-stimulated lymphocytes expressing this compound plays a mediating role in the vascular leak syndrome and hepatocyte necrosis observed in these experimental models. nih.govnih.gov

Further research involving the combination of IL-2 and IL-12 in murine models, which leads to severe toxicity and mortality, has also highlighted the critical dependence on NK cells, a major this compound-positive population. aai.org Depletion of NK cells using anti-Asialo GM1 antibodies completely abrogated the toxicity and death induced by this cytokine combination. aai.org Elevated serum levels of pro-inflammatory cytokines like IFN-γ and TNF-α were observed in mice treated with IL-2 and IL-12, and anti-Asialo GM1 treatment prevented these elevations, suggesting that the cytokine combination directly acts on NK cells to induce their production. aai.org

Experimental Autoimmune Encephalomyelitis (EAE)

This compound-positive cells, particularly NK cells, have been investigated for their role in the induction and progression of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. frontiersin.orgresearchgate.netaai.orgrupress.org The involvement of NK cells in EAE appears to be complex, with studies suggesting both pathogenic and protective roles depending on the timing of their activity during the disease course. frontiersin.orgresearchgate.net

Depletion of NK cells using anti-Asialo GM1 during the induction phase of EAE in mice has been shown to lead to a delayed onset of clinical signs and reduced disease severity. frontiersin.orgresearchgate.net This was correlated with a reduction in the infiltration of pathogenic T cell subsets (Th1 and Th17 cells) and NKT cells into the central nervous system (CNS), as well as a decrease in microglia. frontiersin.orgresearchgate.net Conversely, depleting NK cells at the onset of EAE symptoms has been reported to increase disease severity. frontiersin.orgresearchgate.net These findings suggest that NK cells expressing this compound may contribute to the induction of pathogenic immune responses in EAE, potentially through the production of IFN-γ, but may also exert a protective effect during the acute phase, possibly by suppressing Th17 cells. frontiersin.orgresearchgate.net

Studies involving immunization with this compound in conjunction with myelin basic protein (MBP) in guinea pigs have also been used to induce EAE, with observations of perivascular demyelination in the brain. nih.gov The incidence and degree of demyelination were significantly higher in animals immunized with this compound/MBP compared to MBP alone, suggesting that this compound can augment EAE development in this model. nih.gov

The use of anti-Asialo GM1 antibodies in EAE models has also revealed effects beyond NK cell depletion. Some studies indicate that anti-Asialo GM1 treatment can affect T cell responses and alter the maturational status of dendritic cells in lymph nodes, further highlighting the complex interplay of immune cells in this pathology. aai.org

Graft-versus-Host Disease (GVHD)

The role of this compound-positive cells has also been examined in experimental models of graft-versus-host disease (GVHD), a complication that can occur after allogeneic bone marrow transplantation. unige.chnih.govnih.govaai.orgcapes.gov.br Research in murine models has provided evidence suggesting that this compound-positive cells can play a protective role in preventing or mitigating GVHD. nih.govcapes.gov.br

In studies involving bone marrow transplantation in mice, the removal of this compound-positive cells from the donor inoculum before injection into irradiated recipients resulted in significantly increased GVHD-related mortality compared to recipients receiving undepleted bone marrow. nih.gov This suggests that this compound-positive cells of donor origin can suppress the occurrence of GVHD. nih.gov Similarly, in recipient mice treated with total lymphoid irradiation, depletion of this compound-positive cells before receiving allogeneic bone marrow led to a decreased survival rate compared to control groups. nih.gov

While the exact mechanisms are still under investigation, these experimental findings indicate that this compound-positive cells contribute to immune regulation in the context of transplantation and can help suppress the development of GVHD. nih.govcapes.gov.br

Other Experimental Immune Pathologies

Beyond rIL-2 toxicity, EAE, and GVHD, this compound-positive cells have been implicated in other experimental immune-mediated conditions. For instance, in a murine model of respiratory syncytial virus (RSV) infection, depletion of this compound-positive, GM1-high cells using anti-Asialo GM1 antibody significantly reduced weight loss, a surrogate marker for RSV-induced illness, suggesting their contribution to immunopathology in this model. nih.gov In experimental models of African trypanosomiasis, depletion of this compound-positive cells with antiserum against this compound has been used to demonstrate the critical role of activated NK cells in controlling infection with certain trypanosome species. scielo.br Furthermore, this compound-positive CD8+ T cells have been shown to play a critical role in costimulation blockade-resistant allograft rejection in murine models, highlighting their involvement in rejection responses independent of conventional costimulatory pathways. nih.govresearchgate.net

However, the role of this compound-positive cells is not universally pro-inflammatory or pathogenic across all experimental models. For example, in a murine model of bleomycin-induced pulmonary fibrosis, depletion of NK cells using anti-Asialo GM1 did not alter the development of fibrosis or affect the levels of several pro-inflammatory/pro-fibrotic cytokines, suggesting that NK cells may not play an essential protective role in this specific fibrotic model. plos.org Similarly, in a model of CCl4-induced acute hepatitis in mice, administration of anti-Asialo GM1 antibody did not exacerbate liver damage, indicating that conventional NK cells depleted by this antibody were not the primary protective RORγt+ innate lymphoid cells in this context. plos.org

These diverse findings underscore the context-dependent roles of this compound-positive cell populations in experimental immune-mediated pathologies, often highlighting the significant contribution of NK cells and, in some cases, specific subsets of T cells or other myeloid cells expressing this glycosphingolipid.

Summary of Findings in Experimental Immune-Mediated Pathologies

Experimental PathologyModel OrganismThis compound+ Cell Depletion EffectKey this compound+ Cell Population Implicated (if specified)Relevant Findings
rIL-2 ToxicityMousePrevents/Reduces vascular leak syndrome and hepatotoxicity; Prolongs survival. nih.govnih.govLymphocytes (LAK-like cells), NK cells nih.govnih.govaai.orgAssociated with infiltration of this compound+ lymphocytes; Reduces LAK-like cytolytic activity; Prevents elevation of pro-inflammatory cytokines (IFN-γ, TNF-α) with IL-2/IL-12. nih.govnih.govaai.org
EAE (Induction Phase)MouseDelayed onset, reduced severity. frontiersin.orgresearchgate.netNK cells frontiersin.orgresearchgate.netReduced CNS infiltration of Th1, Th17, NKT cells, and microglia. frontiersin.orgresearchgate.net
EAE (Onset of Symptoms)MouseIncreased disease severity. frontiersin.orgresearchgate.netNK cells frontiersin.orgresearchgate.netSuggests a protective role during the acute phase. frontiersin.orgresearchgate.net
EAE (Immunization w/ this compound/MBP)Guinea PigIncreased incidence and degree of demyelination. nih.govNot specified (this compound itself used as antigen)This compound can augment EAE development. nih.gov
GVHD (Donor Cell Depletion)MouseIncreased GVHD-related mortality. nih.govThis compound+ cells (including NK cells) nih.govnih.govSuggests a protective role of donor-derived this compound+ cells. nih.gov
GVHD (Recipient Cell Depletion)MouseDecreased survival rate. nih.govThis compound+ cells nih.govSuggests a protective role of recipient this compound+ cells. nih.gov
RSV-induced IllnessMouseReduced weight loss. nih.govASGM1+GM1high cells nih.govSuggests contribution to immunopathology. nih.gov
African TrypanosomiasisMouseUsed to demonstrate critical role of activated NK cells in controlling certain species. scielo.brNK cells scielo.brHighlights the role of NK cells in host defense in this model. scielo.br
Costimulation Blockade-Resistant Allograft RejectionMouseInhibits rejection. nih.govresearchgate.netThis compound+ CD8+ T cells nih.govresearchgate.netCritical role in rejection independent of CD40/CD28 blockade. nih.govresearchgate.net
Bleomycin-induced Pulmonary FibrosisMouseNo significant alteration in fibrosis development or cytokine levels. plos.orgNK cells plos.orgSuggests NK cells may not play an essential protective role in this model. plos.org
CCl4-induced Acute HepatitisMouseNo exacerbation of liver damage. plos.orgConventional NK cells plos.orgIndicates conventional NK cells depleted by anti-Asialo GM1 are not the primary protective ILCs in this model. plos.org

Advanced Methodologies and Research Tools for Asialo Gm1 Investigation

Antibody-Based Detection and Quantification

Antibodies specific to Asialo GM1 are fundamental tools for its identification and measurement in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used technique for detecting and quantifying antibodies that bind to this compound ontosight.airesearchgate.netnih.gov. This method can be employed to measure levels of anti-Asialo GM1 antibodies in serum or other biological fluids. For instance, an ELISA assay has been established to measure IgG and IgM antibodies to this compound in serum from both normal subjects and patients with various neurological conditions researchgate.net. Studies have found that abnormally high levels of IgG antibodies to this compound were present in some patients with inflammatory demyelinating neuropathies researchgate.net. ELISA is also used to confirm the reactivity of newly developed anti-Asialo GM1 monoclonal antibodies nih.gov. Recommended dilutions for ELISA using anti-Asialo GM1 antibodies can range from 1:100 to 1:2000 novusbio.comusbio.net.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. While primarily used for proteins, antibodies against glycolipids like this compound can be applied in variations of this technique, such as TLC immunoblotting, to detect the presence of this compound in lipid extracts nih.govusbio.net. Anti-Asialo GM1 antibodies are listed as validated for Western Blot applications by some manufacturers novusbio.combiocompare.com. Studies investigating cross-reactivity of anti-GM1 and anti-Asialo GM1 antibodies with bacterial lipopolysaccharides have utilized Western blot nih.gov.

Immunohistochemistry and Immunostaining

Immunohistochemistry (IHC) and immunostaining techniques are used to visualize the location of this compound in tissue sections or on cells. These methods utilize anti-Asialo GM1 antibodies to specifically label cells or structures expressing the glycolipid thermofisher.combiocompare.com. For example, immunohistochemical methods with anti-Asialo GM1 antibody have been used to identify this compound-positive cells in mouse cochlea, which were found to be present on the surface of the scala tympani and exhibited characteristics of macrophages nih.gov. Another study used immunohistochemical treatment of mouse brain sections with purified anti-Asialo GM1 IgG and found specific staining in the white matter, concluding that this compound exists in myelin nih.gov. Anti-Asialo GM1 antibodies are validated for use in IHC on frozen and paraffin-embedded sections, as well as in immunocytochemistry/immunofluorescence biocompare.com.

Cellular Depletion Strategies in Experimental Models

Anti-Asialo GM1 antibodies are frequently employed in experimental animal models to investigate the functions of cells that express this glycolipid, primarily through antibody-mediated cell depletion.

Anti-Asialo GM1 Antibody-Mediated Cell Depletion

Treatment with anti-Asialo GM1 antibodies is a common method for depleting NK cells in vivo in various mouse and rat strains fujifilm.comasm.orgontosight.aithermofisher.com. The antibody binds to this compound on the cell surface, leading to cell elimination through mechanisms such as complement-dependent cytotoxicity or antibody-dependent cellular cytotoxicity ontosight.ai. This depletion strategy has been widely used to study the role of NK cells in immune responses, including those against pathogens, tumors, and in the context of transplantation and autoimmune diseases asm.orgontosight.ai. For instance, anti-Asialo GM1 treatment effectively depleted NK activity in the spleens of mice, leading to enhanced multiplication of Mycobacterium avium complex asm.org. In another study, anti-Asialo GM1 antibody treatment significantly depleted splenic and BAL fluid NK cells in a bleomycin-induced pulmonary fibrosis model plos.orgnih.gov.

Considerations for Off-Target Depletion (e.g., Basophils, T Cells)

While anti-Asialo GM1 antibodies are commonly used for NK cell depletion, it is crucial to consider their potential for off-target effects on other cell types that also express this compound. Research has shown that anti-Asialo GM1 antibodies can also effectively deplete basophils in vivo in various mouse strains, irrespective of NK1 allotype and MHC H2 haplotype researchgate.netoup.comnih.gov. This finding is significant because basophils play crucial roles in a variety of immune responses, and their depletion by anti-Asialo GM1 could influence the interpretation of experimental results where the intent was solely to deplete NK cells researchgate.netoup.comnih.gov.

Furthermore, this compound is expressed on subsets of T cells, including CD4+ and CD8+ T cells, and anti-Asialo GM1 treatment has been shown to deplete these populations in certain experimental settings biorxiv.orgjci.org. Studies have indicated that CD8+ T cells may be more susceptible to anti-Asialo GM1 depletion than CD4+ T cells biorxiv.org. This compound expression on T cells can be enriched on effector memory and central memory CD8+ T cells after infection, making them susceptible to depletion biorxiv.org. The depletion of T cells by anti-Asialo GM1 can have significant consequences for immune responses, as demonstrated in studies where anti-Asialo GM1 treatment during secondary Toxoplasma gondii infection led to increased parasite burden and death, associated with the depletion of IFNγ-producing T and NK cells biorxiv.org. Another study showed that anti-Asialo GM1 antibodies could inhibit CD8-mediated allograft rejection responses by preventing the expansion of CD8+ T cells in vivo jci.org.

The expression of this compound can vary among different cell subsets and activation states, and even within the NK cell population itself. For example, tissue-resident NK (trNK) cells in the kidney have been shown to have reduced this compound expression compared to conventional NK (cNK) cells, and anti-Asialo GM1 antibody treatment preferentially depleted cNK cells while leaving trNK cells largely intact maynoothuniversity.ie. These findings highlight the importance of carefully considering the potential for off-target depletion and characterizing the specific cell populations affected by anti-Asialo GM1 treatment in any given experimental system. The use of more precise approaches for targeting specific cell subsets may be necessary when this compound is expressed on multiple relevant cell populations biorxiv.org.

Specificity and Selectivity Challenges

Research involving this compound, particularly studies utilizing antibodies for detection or depletion, faces challenges related to antibody specificity and selectivity. Anti-Asialo GM1 antibodies, commonly used as a tool to investigate the function of cells expressing this glycolipid, have been shown to react with a range of cell types beyond just natural killer (NK) cells. These include basophils and certain subsets of gamma delta T, NKT, CD8 T cells, and macrophages biorxiv.orgfujifilm.comresearchgate.netfujifilm.com. This broad reactivity can complicate the interpretation of experimental results, as effects attributed to the depletion or targeting of one cell type might be influenced by the simultaneous impact on other this compound-expressing populations.

Furthermore, some anti-Asialo GM1 antibodies exhibit cross-reactivity with GM1, a structurally related ganglioside plos.orgplos.orgnih.govoup.com. This lack of absolute specificity can lead to unintended targeting of cells or structures expressing GM1, potentially confounding studies aimed at understanding the specific roles of this compound. For instance, anti-Asialo GM1 treatment intended to deplete NK cells has been observed to also deplete T cells biorxiv.orgoup.com. The development and characterization of highly specific antibodies remain crucial for precise this compound research.

Glycosphingolipid Analysis Techniques (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a fundamental technique widely used for the analysis and separation of glycosphingolipids, including this compound nih.govnih.govexpasy.orgacs.orgresearcher.life. This method allows for the separation of different glycosphingolipids based on their polarity, providing a profile of the glycosphingolipid composition in a given sample.

For the specific detection and characterization of this compound after TLC separation, various visualization and analysis techniques are employed. Orcinol staining is a common method for visualizing total glycosphingolipids on TLC plates nih.govacs.org. More specific approaches include immunostaining, where antibodies specific to this compound are used to detect the separated glycolipid plos.orgplos.orgnih.govacs.orgresearcher.life. This immunostaining can be coupled with other detection methods for enhanced sensitivity and structural information.

Advanced techniques integrate TLC with mass spectrometry, such as MALDI-QIT-TOF MS/MS, allowing for the direct structural analysis of glycosphingolipids separated on the TLC plate nih.govacs.org. This hyphenated approach provides detailed information about the ceramide and long-chain base structures, as well as the sugar sequences of this compound nih.govacs.org. The detection limits for this compound using TLC coupled with primuline (B81338) staining and immunostaining have been reported, indicating the sensitivity of these methods for detecting relatively small amounts of the glycolipid nih.govacs.org.

Here is a summary of detection limits for this compound using TLC-based methods:

MethodDetection Limit (pmol)Citation
TLC with Primuline staining25 nih.govacs.org
TLC with Immunostaining50 nih.govacs.org

Recombinant Antibody Production for this compound Research

The production of recombinant antibodies has become increasingly important for generating highly specific and consistent reagents for this compound research. Given the challenges associated with the specificity of polyclonal and some monoclonal antibodies raised against this compound, recombinant technologies offer an avenue to develop antibodies with defined binding characteristics.

Recent studies have reported the successful generation of rabbit monoclonal antibodies against this compound using advanced techniques such as automated single-cell analysis and isolation systems plos.orgplos.org. These methods enable the isolation of antibody-producing cells with desired specificity, leading to the production of monoclonal antibodies that can specifically target this compound. Immunization strategies involving this compound presented in liposomes along with adjuvants have been employed to elicit an immune response for antibody production plos.orgplos.org.

While hybridoma techniques have also been used to generate mouse monoclonal antibodies against this compound, the immunogenicity of this compound in mice is relatively low, which can pose challenges in obtaining high-affinity and specific antibodies plos.orgnih.gov. Recombinant antibody technology, particularly utilizing hosts like rabbits which show a stronger immune response to this compound, offers a promising approach to overcome these limitations and provide researchers with valuable tools for studying this compound.

In Vitro and In Vivo Experimental Models

Investigating the biological roles of this compound relies heavily on the use of both in vitro and in vivo experimental models. These models allow researchers to study this compound expression, function, and its involvement in various cellular and physiological processes under controlled conditions.

Murine Models (e.g., Allograft, GVHD, Viral Infection)

Murine models are extensively used in this compound research, particularly for studying its roles in the immune system and in disease contexts. Various models, including those for allograft rejection, graft-versus-host disease (GVHD), and viral infections, have provided significant insights.

In murine models of GVHD, this compound+ cells have been shown to play a protective role nih.govoup.com. Anti-Asialo GM1 antibody treatment has been employed in these models to deplete this compound-expressing cells and investigate the impact on GVHD development and severity nih.govoup.comnih.gov. Studies have indicated that this compound+ cells of both recipient and donor origin can suppress GVHD nih.gov.

Murine models of viral infections, such as those involving murine cytomegalovirus (mCMV), Vaccinia virus, lymphocytic choriomeningitis virus (LCMV), and Toxoplasma gondii, have utilized anti-Asialo GM1 antibodies to explore the contribution of NK cells and other this compound-expressing immune cells to infection control and pathogenesis biorxiv.orgoup.comresearchgate.net. These studies have sometimes highlighted the challenges of using anti-Asialo GM1 as a specific NK cell depletion tool due to its reactivity with other cell types biorxiv.org.

Murine allograft models have also benefited from the use of anti-Asialo GM1 to investigate the mechanisms of transplant rejection. Studies have shown that this compound+ CD8+ T cells can play a critical role in allograft rejection that is resistant to costimulation blockade jci.org. Furthermore, this compound+ NK cells have been suggested to contribute to graft-versus-leukemia effects in murine models of leukemia following bone marrow transplantation nih.gov.

Murine models of GM1-gangliosidosis, a lysosomal storage disorder characterized by the accumulation of GM1 ganglioside, also show the accumulation of its asialo derivative, this compound (GA1), in the central nervous system nih.gov. These models are valuable for studying the pathogenesis of the disease and evaluating potential therapeutic interventions.

Cell Culture Systems (e.g., Microglia, Leukemic Cell Lines)

Cell culture systems provide a controlled environment to study this compound expression and function at the cellular level. Various cell types have been cultured and analyzed for this compound expression.

This compound has been detected on the surface of cultured lymphokine-activated killer (LAK) effectors and cytotoxic T lymphocytes (CTLs) nih.gov. Its expression levels can vary depending on the culture conditions and the activation state of the cells nih.gov. Mature NK cells in mice are known to express this compound frontiersin.org. Basophils also constitutively express this compound researchgate.net.

Studies on tumor-infiltrating macrophages have shown the presence of this compound nih.gov. While human B cells primarily express other gangliosides like GM3, they also express minor amounts of this compound frontiersin.org. The localization of this compound in lipid raft structures in NK and CD8+ T cells in culture has also been reported fujifilm.com.

Cell lines, including leukemic cell lines, are utilized to investigate this compound. For example, the KMM-1 human multiple myeloma cell line has been reported to be negative for this compound expression accegen.com. In vitro treatment with anti-Asialo GM1 antibodies and complement is a common method used in cell culture to selectively eliminate this compound-expressing cells and study their function researchgate.net.

These in vitro models complement in vivo studies by allowing for detailed mechanistic investigations of this compound's roles in specific cell types and processes.

Q & A

Basic: What experimental techniques are optimal for detecting Asialo GM1 in cellular membranes?

To detect this compound in cellular membranes, use immunofluorescence or flow cytometry with validated polyclonal antibodies targeting its glycolipid structure (e.g., anti-Asialo GM1 antibodies from Invitrogen). For quantitative analysis, surface plasmon resonance (SPR) can measure binding kinetics, as demonstrated in cholera toxin affinity studies where this compound showed a dissociation constant (Kd) of 1.88 × 10⁻¹⁰ M . Ensure lipid extraction protocols preserve ganglioside integrity, and validate specificity using knockout cell lines or competitive assays with GM1 derivatives .

Basic: How does this compound contribute to immune cell function in murine models?

This compound is expressed on NK cells and subsets of CD8+ T cells, where it mediates costimulation blockade-resistant allograft rejection. In C57BL/6 murine models, depletion of this compound(+) cells via antibodies (e.g., intraperitoneal injection of 50 µg anti-Asialo GM1) significantly delays skin graft rejection, highlighting its role in T-cell activation pathways independent of CD40/CD28 signaling . For functional studies, pair antibody-mediated depletion with flow cytometry to track cell populations and cytokine profiling to assess immune modulation .

Advanced: How can researchers resolve contradictions in this compound’s receptor specificity across binding studies?

Discrepancies in receptor specificity (e.g., binding to bacterial colonization factors vs. immune ligands) arise from methodological differences. To address this:

  • Use monoclonal antibodies (MAbs) for targeted epitope validation, as done in CFA/I colonization factor studies .
  • Employ lipid bilayer models in SPR assays to mimic native membrane environments, reducing artifacts from synthetic lipid mixtures .
  • Perform knockout/knockin experiments to isolate this compound’s role in specific pathways, as seen in costimulation blockade-resistant rejection models .

Advanced: What are the limitations of using anti-Asialo GM1 antibodies in functional assays?

Key limitations include:

  • Off-target effects : Anti-Asialo GM1 antibodies may cross-react with structurally similar glycolipids (e.g., GA1). Validate specificity via thin-layer chromatography (TLC) immunostaining or mass spectrometry .
  • Variable depletion efficiency : In vivo efficacy depends on antibody batch, dosage, and administration timing. Titrate doses (e.g., 25–100 µg) and confirm depletion via flow cytometry .
  • Species specificity : While effective in mice, this compound expression varies in humans; use humanized models or complementary NK cell markers (e.g., CD56) for translational studies .

Advanced: How can lipidomics approaches improve understanding of this compound’s role in membrane dynamics?

Integrate lipidomics with functional assays to analyze this compound’s spatial distribution and interaction partners. For example:

  • LC-MS/MS : Quantify this compound levels in lipid rafts isolated via sucrose density gradient centrifugation .
  • Molecular dynamics simulations : Model ganglioside interactions with cholera toxin or immune receptors to identify binding hotspots .
  • Super-resolution microscopy : Visualize this compound clusters on NK cells under inflammatory conditions .

Advanced: What strategies address reproducibility challenges in this compound-dependent immune studies?

  • Standardize animal models : Use genetically uniform murine strains (e.g., C57BL/6) and control for microbiome variations affecting glycolipid expression .
  • Data transparency : Share raw SPR sensorgrams, antibody validation data, and flow cytometry gating strategies via repositories like Zenodo .
  • Replicate key findings : Independently validate this compound’s role in costimulation blockade resistance using dual-labelling techniques (e.g., this compound+CD8+ cell sorting followed by transcriptomics) .

Advanced: How can researchers leverage multi-omics to explore this compound in disease pathogenesis?

  • Transcriptomics : Compare gene expression profiles of this compound(+) vs. (−) CD8+ T cells in autoimmunity models .
  • Metabolomics : Track sphingolipid metabolism alterations in GM1 gangliosidosis fibroblasts, where this compound accumulates due to β-galactosidase deficiency .
  • Proteomics : Identify this compound-binding partners in bacterial adhesion studies using co-immunoprecipitation and affinity purification .

Advanced: What experimental frameworks validate this compound as a therapeutic target?

  • In vivo CRISPR/Cas9 editing : Knock out this compound synthase (ST3GAL5) in murine models to assess graft survival or tumor immunity .
  • High-throughput screening : Test small-molecule inhibitors of this compound biosynthesis in LPS-stimulated macrophages .
  • Clinical correlation studies : Measure this compound levels in human transplant biopsies via immunohistochemistry and correlate with rejection episodes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.